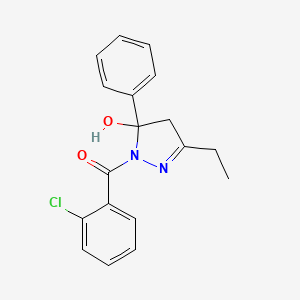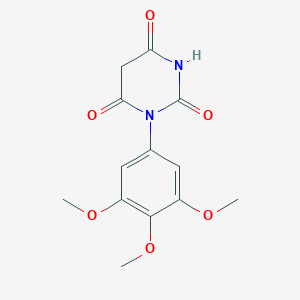![molecular formula C18H12N6O4S B4923045 3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4923045.png)
3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one is a complex organic compound with a multifaceted structure comprising indole, triazino, and benzoxazepin frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one generally involves multi-step reactions starting from commercially available precursors. One common route includes:
Formation of the Indole Framework: : Starting with an appropriate substituted aniline, the indole ring is formed through a Fischer indole synthesis, employing conditions such as acidic media and elevated temperatures.
Nitro Substitution: : Introduction of the nitro group is usually achieved via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Thioether Formation: : The methylthio group is typically introduced through nucleophilic substitution reactions, employing methylthiol derivatives under basic conditions.
Spirocyclic Ring Formation: : The final step involves a ring-closing reaction to form the spirocyclic structure, often under acidic or basic conditions depending on the specific reagents and intermediates used.
Industrial Production Methods
Industrial synthesis would focus on optimizing yield and purity, potentially through continuous flow reactors or other large-scale chemical engineering methods. The reactions may be fine-tuned to maximize efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, primarily affecting the methylthio group.
Reduction: : The nitro group can be reduced to an amine group using suitable reducing agents like hydrogen with a palladium catalyst.
Substitution: : The compound can engage in nucleophilic or electrophilic substitution reactions, particularly at positions where electron density is high.
Common Reagents and Conditions
Oxidation Reagents: : Peracids or hydrogen peroxide in the presence of catalysts.
Reduction Reagents: : Hydrogen gas over palladium or iron with hydrochloric acid.
Substitution Reagents: : Alkyl halides or acyl chlorides for nucleophilic substitution; strong acids or bases for electrophilic substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion of nitro group to amine group.
Substitution: : Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its interesting reactivity due to the presence of multiple functional groups. It serves as a model for studying spirocyclic compounds and their behavior in different chemical environments.
Biology
In biological research, derivatives of this compound are investigated for their potential bioactivity. The presence of nitro and methylthio groups suggests that it could interact with biological molecules, possibly as enzyme inhibitors or signaling molecules.
Medicine
Potential medicinal applications include exploring its use as a lead compound in drug discovery, particularly for its structural complexity and potential interactions with various biological targets.
Industry
In industry, it might be used as a precursor or intermediate in the synthesis of other complex molecules or materials. Its unique structure could lend itself to specialized applications in materials science or nanotechnology.
Mechanism of Action
The mechanism by which 3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one exerts its effects largely depends on its interaction with molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with proteins or nucleic acids. The spirocyclic structure may enable binding to specific enzymes or receptors, potentially influencing biological pathways related to oxidative stress or signaling.
Comparison with Similar Compounds
Similar compounds include other spirocyclic indoles, such as:
3'-methyl-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one: : Similar but with different alkyl substituents.
5-nitro-3',7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one: : Lacks the methylthio group.
3'-(ethylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one: : Features an ethylthio instead of a methylthio group.
Properties
IUPAC Name |
3'-methylsulfanyl-5-nitrospiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4S/c1-29-17-20-15-14(22-23-17)10-4-2-3-5-12(10)21-18(28-15)11-8-9(24(26)27)6-7-13(11)19-16(18)25/h2-8,21H,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKRFNUDJMQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)[N+](=O)[O-])NC4=O)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4922971.png)
![1-(1-Adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B4922974.png)
![[3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl]methyl 1-indolinecarboxylate](/img/structure/B4922982.png)


![4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide](/img/structure/B4923032.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B4923039.png)
![1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinol](/img/structure/B4923053.png)
![2-(2,3-dichlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B4923059.png)
![1-[2-[5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one](/img/structure/B4923062.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B4923069.png)
![5-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4923070.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4923074.png)
